2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine

Diarylpyrimidine Oxadiazole HIV‑1 NNRTI

This heterocyclic small molecule (MW 298.30, XLogP3 2.4, TPSA 83.2 Ų) is a unique 2-methoxyphenyl oxadiazole-diarylpyrimidine derivative distinct from para-substituted analogs. Its scaffold shows extreme sensitivity to substitution; minor changes alter anti-HIV-1 potency by orders of magnitude. Procurement is warranted only for SAR campaigns with a pre-determined comparator set (e.g., 2-fluorophenyl or 4-methoxyphenyl analogs) and quantitative target readouts. Include a structurally matched less-potent comparator to validate in silico docking predictions against HIV-1 RT or VEGFR-2.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 2034375-68-1
Cat. No. B2685527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methylpyrimidine
CAS2034375-68-1
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3OC)OC
InChIInChI=1S/C15H14N4O3/c1-9-11(8-16-15(17-9)21-3)14-18-13(19-22-14)10-6-4-5-7-12(10)20-2/h4-8H,1-3H3
InChIKeyHRDQOWNCJYAIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034375-68-1: 2‑Methoxy‑5‑[3‑(2‑methoxyphenyl)‑1,2,4‑oxadiazol‑5‑yl]‑4‑methylpyrimidine – Procurement Baseline & Structural Identity


2‑Methoxy‑5‑[3‑(2‑methoxyphenyl)‑1,2,4‑oxadiazol‑5‑yl]‑4‑methylpyrimidine (CAS 2034375‑68‑1) is a heterocyclic small molecule combining a 2‑methoxy‑4‑methylpyrimidine core with a 3‑(2‑methoxyphenyl)‑1,2,4‑oxadiazole moiety [1]. The compound has a molecular weight of 298.30 g/mol, a computed XLogP3 of 2.4, and a topological polar surface area of 83.2 Ų, placing it within drug‑like chemical space [1]. This scaffold is representative of the oxadiazole‑containing diarylpyrimidine class that has been broadly investigated for antiviral and anticancer applications [2].

2034375‑68‑1: Why In‑Class Analog Substitution Is Not Supported Without Direct Comparative Data


The diarylpyrimidine‑oxadiazole class shows extreme sensitivity to substitution patterns; minor changes to the aryl‑oxadiazole or pyrimidine substituents can shift potency against wild‑type and resistant HIV‑1 strains by orders of magnitude [1]. For example, within a closely related series, altering the oxadiazole‑linked motif shifted EC50 values from low nanomolar to micromolar ranges [1]. Consequently, generic substitution of 2034375‑68‑1 with a structurally similar analog cannot be assumed to preserve biological activity without direct, quantitative target‑specific comparison data, which currently does not exist in the public domain for this precise compound.

2034375‑68‑1 Product‑Specific Quantitative Evidence Guide


2034375‑68‑1: Status of Publicly Available Comparator‑Based Quantitative Evidence

An exhaustive search of primary research papers, patents (Google Patents, USPTO), authoritative databases (PubChem, ChEMBL), and reputable vendor technical datasheets identified no direct head‑to‑head comparison, cross‑study comparable data, or class‑level inference that provides quantitative differentiation for 2034375‑68‑1 versus a named comparator. The compound is cataloged in PubChem (CID 91819581) with computed physicochemical properties but no bioactivity annotations [1]. A closely related class of oxadiazole‑containing diarylpyrimidines has been reported as potent HIV‑1 NNRTIs (e.g., compound 18e, EC50 = 5.06–54.0 nM against wild‑type and resistant strains) [2], yet 2034375‑68‑1 itself is not described in that study, and no quantitative bridging data exists to permit a reliable comparative claim.

Diarylpyrimidine Oxadiazole HIV‑1 NNRTI

2034375‑68‑1: Research Application Scenarios Derived from Class‑Level Evidence


Medicinal Chemistry Hit‑to‑Lead Exploration in Antiviral Programs

The oxadiazole‑diarylpyrimidine scaffold has demonstrated potent HIV‑1 NNRTI activity in published series [1]. 2034375‑68‑1 may serve as a synthetic intermediate or screening candidate in hit‑expansion libraries targeting the HIV‑1 reverse transcriptase hydrophobic channel, provided that its activity is first experimentally validated against a reference compound such as etravirine. All procurement must be accompanied by a commitment to generate internal head‑to‑head data, as no public benchmarks exist [2].

Chemical Biology Probe Development Targeting VEGFR‑2 or c‑MYC Pathways

Oxadiazole‑pyrimidine hybrids have been investigated as VEGFR‑2 inhibitors in breast cancer cells [2] and as c‑MYC transcriptional inhibitors in leukemia models [3]. 2034375‑68‑1 could be evaluated as a probe molecule in analogous assays, but selection must be justified by de novo comparative profiling against known pathway inhibitors (e.g., sunitinib for VEGFR‑2, or ZINC15675948 for c‑MYC).

Structure–Activity Relationship (SAR) Expansion of the Diarylpyrimidine Chemical Space

The 2‑methoxyphenyl substitution on the oxadiazole ring distinguishes 2034375‑68‑1 from para‑substituted or unsubstituted analogs frequently described in the literature [1]. Procurement for SAR studies is warranted only when the study design includes a pre‑determined comparator set (e.g., 2‑fluorophenyl, 4‑methoxyphenyl, or 2‑methylphenyl oxadiazole analogs) and quantitative readouts are planned.

Computational Chemistry and Molecular Docking Feasibility Assessment

The compound's well‑defined structure and computed properties (MW 298.30 g/mol, XLogP3 2.4, TPSA 83.2 Ų) [4] make it suitable for in silico docking campaigns against targets such as HIV‑1 RT or VEGFR‑2. Its procurement value lies in the ability to test computational predictions experimentally, but only when a structurally matched inactive or less‑potent comparator is included in the same study.

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